molecular formula C2BrF2KO2 B1343305 Potassium 2-bromo-2,2-difluoroacetate CAS No. 87189-16-0

Potassium 2-bromo-2,2-difluoroacetate

Cat. No.: B1343305
CAS No.: 87189-16-0
M. Wt: 213.02 g/mol
InChI Key: IDXMRTSGPHLLSP-UHFFFAOYSA-M
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Description

Potassium 2-bromo-2,2-difluoroacetate is an organic compound with the molecular formula C₂HBrF₂KO₂. It is a colorless, odorless, crystalline solid that is soluble in water and various organic solvents. This compound is primarily used in organic synthesis and has applications in the preparation of other organic compounds, pharmaceuticals, and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Potassium 2-bromo-2,2-difluoroacetate typically involves the reaction of 2-bromo-2,2-difluoroacetyl chloride with potassium hydroxide. The reaction is carried out in an aqueous medium at room temperature, resulting in the formation of this compound and hydrochloric acid as a byproduct .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with continuous monitoring of temperature and pH to maintain optimal conditions .

Chemical Reactions Analysis

Types of Reactions: Potassium 2-bromo-2,2-difluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Potassium 2-bromo-2,2-difluoroacetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Potassium 2-chloro-2,2-difluoroacetate
  • Potassium 2-iodo-2,2-difluoroacetate
  • Potassium 2,2-difluoroacetate

Comparison: Potassium 2-bromo-2,2-difluoroacetate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro and iodo counterparts, the bromo compound has different reactivity in nucleophilic substitution reactions.

Properties

IUPAC Name

potassium;2-bromo-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBrF2O2.K/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXMRTSGPHLLSP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)Br)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2BrF2KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635775
Record name Potassium bromo(difluoro)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87189-16-0
Record name Potassium bromo(difluoro)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 2-bromo-2,2-difluoroacetate
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Potassium 2-bromo-2,2-difluoroacetate
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Potassium 2-bromo-2,2-difluoroacetate
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Potassium 2-bromo-2,2-difluoroacetate
Reactant of Route 5
Potassium 2-bromo-2,2-difluoroacetate
Reactant of Route 6
Potassium 2-bromo-2,2-difluoroacetate
Customer
Q & A

Q1: What are the main applications of Potassium Bromodifluoroacetate in organic synthesis?

A1: Potassium Bromodifluoroacetate (Potassium 2-bromo-2,2-difluoroacetate) serves as a valuable reagent for introducing difluoromethyl (CF2H) groups into organic molecules. [, , ] This compound reacts with alkyl halides in the presence of copper, iodide, and potassium fluoride to yield trifluoromethylated derivatives. [] Additionally, it enables the synthesis of gem-difluorinated compounds through reactions with organozinc reagents. [] Furthermore, Potassium Bromodifluoroacetate participates in difluorocarbene-triggered [1+5] annulation reactions, leading to the formation of 1,1-difluoro-1,9a-dihydropyrido[2,1-c][1,4]thiazine derivatives. []

Q2: Can you provide a specific example of how Potassium Bromodifluoroacetate facilitates the synthesis of complex molecules?

A2: Researchers have successfully utilized Potassium Bromodifluoroacetate to synthesize 1,1-difluoro-1,9a-dihydropyrido[2,1-c][1,4]thiazine-3,4-dicarboxylate derivatives. [] This reaction proceeds through a difluorocarbene-triggered [1+5] annulation mechanism, where pyridinium 1,4-zwitterionic thiolates initially attack difluorocarbene generated from Potassium Bromodifluoroacetate. Subsequently, an intramolecular nucleophilic addition to the pyridinium ring closes the ring system. This method offers a novel and efficient pathway to incorporate difluoromethyl groups into complex structures like the 1,9a-dihydropyrido[2,1-c][1,4]thiazine scaffold.

Q3: What makes Potassium Bromodifluoroacetate a useful reagent for introducing difluoromethyl groups?

A3: The value of Potassium Bromodifluoroacetate lies in its ability to act as a difluorocarbene precursor. [] Upon heating, it readily generates difluorocarbene, a reactive intermediate that can undergo various transformations. This characteristic makes Potassium Bromodifluoroacetate a versatile reagent for incorporating difluoromethyl groups into diverse molecular frameworks.

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